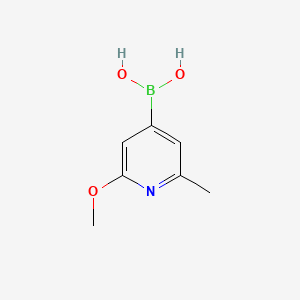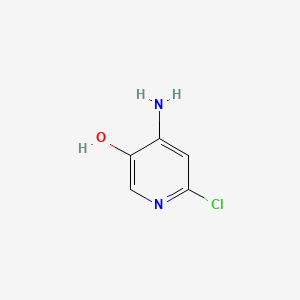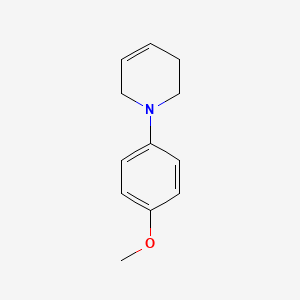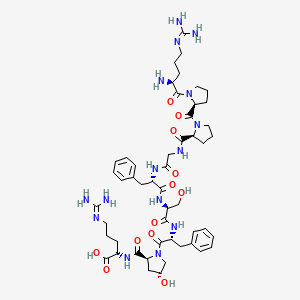
(2-Methoxy-6-methylpyridin-4-YL)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-Methoxy-6-methylpyridin-4-YL)boronic acid” is a boronic acid derivative with the CAS Number: 1309443-98-8 . It has a molecular weight of 166.97 and its IUPAC name is 2-methoxy-6-methyl-4-pyridinylboronic acid . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, borinic acids, a subclass of organoborane compounds, are typically synthesized through the addition of organometallic reagents to boranes .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H10BNO3/c1-5-3-6 (8 (10)11)4-7 (9-5)12-2/h3-4,10-11H,1-2H3 . The molecular formula is C7H10BNO3 .
Chemical Reactions Analysis
Boronic acids, including “this compound”, are highly valuable building blocks in organic synthesis . They are used in Suzuki–Miyaura coupling reactions . Protodeboronation of boronic esters is a significant reaction, but it is not well developed .
Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a density of 1.2±0.1 g/cm^3 .
Applications De Recherche Scientifique
Applications in Fluorescence and Sensor Design
Boronic acid derivatives, including compounds like (2-Methoxy-6-methylpyridin-4-YL)boronic acid, are noted for their novel biological activity and fluorescence. Studies have shown these compounds' potential in sensor design, particularly through the exploration of their fluorescent properties. The fluorescence quenching of derivatives like 2-methoxypyridin-3-yl-3-boronic acid (2MPBA) in various solvents has been researched, revealing insights into static quenching mechanisms and the potential for sensor applications (Melavanki, 2018).
Multifunctional Compounds in Medicine and Agriculture
Organic phosphonic acids and their esters, alongside boronic acids, play crucial roles in medicine, agriculture, and industrial chemistry. The integration of an aminophosphonic acid group into a boronic acid structure, as demonstrated in certain multifunctional compounds, has opened new avenues for applications. These compounds have been structurally studied for further potential uses, indicating a promising area for exploration (Zhang et al., 2017).
Supramolecular Chemistry and Redox Processes
In supramolecular chemistry, the reversible formation of structures like planar chiral ferrocenylboroxines has been noted. The study of such compounds involves examining their solid-state structures and understanding their redox behaviors. This research has implications for material science and potentially for the development of new catalysts or electronic materials (Thilagar et al., 2011).
Radioligand Synthesis for Imaging Applications
The synthesis of radioligands like [(11)C]MK-1064, involving derivatives of this compound, showcases the compound's relevance in medical imaging, particularly in positron emission tomography (PET). These studies are crucial for advancing diagnostics and understanding various biological processes in real-time (Gao et al., 2016).
Safety and Hazards
Orientations Futures
While specific future directions for “(2-Methoxy-6-methylpyridin-4-YL)boronic acid” were not found, boronic acids are considered a mainstay in modern organic chemistry for the construction of carbon–carbon or carbon–heteroatom bonds . They are also used in numerous transversal fields including catalysis, materials science, biology, imaging, etc .
Mécanisme D'action
Target of Action
The primary target of (2-Methoxy-6-methylpyridin-4-YL)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This is a key step in the SM cross-coupling reaction, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Biochemical Pathways
The compound plays a crucial role in the Suzuki–Miyaura cross-coupling reaction , which is a key biochemical pathway in organic synthesis . The product of this reaction is a biaryl compound, which is a common structural motif in many pharmaceuticals and organic materials .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared . Its properties have been tailored for application under specific SM coupling conditions .
Result of Action
The action of this compound results in the formation of biaryl compounds . These compounds are important in various fields, including pharmaceuticals, agrochemicals, and materials science .
Action Environment
The action of this compound is influenced by various environmental factors. The success of the SM cross-coupling reaction, in which the compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The compound is also generally environmentally benign .
Analyse Biochimique
Biochemical Properties
Boronic acids are known to interact with various enzymes and proteins, often acting as inhibitors or activators .
Cellular Effects
Boronic acids are generally known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Boronic acids are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Boronic acids are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Subcellular Localization
The localization of a compound within a cell can significantly affect its activity or function .
Propriétés
IUPAC Name |
(2-methoxy-6-methylpyridin-4-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO3/c1-5-3-6(8(10)11)4-7(9-5)12-2/h3-4,10-11H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWIJZVFBWGBJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC(=C1)OC)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Ethoxy-N~2~-(propan-2-yl)-N~4~-[(trimethylsilyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B590728.png)


![3-Oxa-4,8-diazatricyclo[5.2.2.02,6]undeca-1(9),2(6),4,7-tetraene](/img/structure/B590731.png)
![1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(3-phenylpropyl)piperazine](/img/structure/B590734.png)





